Cucurbitacin H
Overview
Description
Cucurbitacin H is a naturally occurring compound belonging to the cucurbitacin family, which are highly oxidized tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family, such as cucumbers, pumpkins, and gourds. Cucurbitacins are known for their bitter taste and have been studied for their various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cucurbitacin H involves multiple steps, starting from simpler triterpenoid precursors. One common synthetic route includes the oxidation of cucurbitacin B to form this compound. This process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound is often achieved through the extraction and isolation from natural sources, particularly from plants in the Cucurbitaceae family. The extraction process involves solvent extraction, followed by purification techniques such as column chromatography and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Cucurbitacin H undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups to form less oxidized derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
Cucurbitacin H exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the JAK-STAT3 signaling pathway, which is involved in cell proliferation and survival. Additionally, this compound induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria. It also disrupts the cytoskeleton by inhibiting actin polymerization, leading to cell cycle arrest and inhibition of cell migration .
Comparison with Similar Compounds
Cucurbitacin H is part of a larger family of cucurbitacins, which includes compounds such as cucurbitacin B, D, E, I, and Q. While all cucurbitacins share a similar tetracyclic triterpenoid structure, they differ in their functional groups and biological activities. For example:
Cucurbitacin B: Known for its potent anticancer activity and ability to inhibit the IL-6/STAT3 pathway.
Cucurbitacin E: Exhibits strong anti-inflammatory and hepatoprotective properties.
Cucurbitacin I: Effective in inhibiting the growth of various cancer cell lines by targeting the JAK-STAT3 pathway
This compound is unique in its specific configuration and hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O8/c1-25(2)15-9-10-19-27(5)13-18(32)23(30(8,38)21(34)12-20(33)26(3,4)37)28(27,6)14-22(35)29(19,7)16(15)11-17(31)24(25)36/h9,16-20,23,31-33,37-38H,10-14H2,1-8H3/t16-,17+,18-,19+,20?,23+,27+,28-,29+,30+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNDMUIXCBUBLO-REQJDAJISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)CC(C(C)(C)O)O)O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)CC(C(C)(C)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331636 | |
Record name | Cucurbitacin H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
751-96-2 | |
Record name | Cucurbitacin H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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